

## The Discovery and History of Leu-Enkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Leu-Enkephalin	
Cat. No.:	B3434584	Get Quote

An in-depth exploration of the seminal discovery, experimental characterization, and neurobiological significance of the endogenous opioid peptide, **Leu-enkephalin**.

This technical guide provides a comprehensive overview of the discovery and history of **Leu-enkephalin**, a pivotal moment in neuroscience and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the scientific context of its discovery, the key experimental protocols that led to its identification, and the quantitative data that defines its biological activity. It further explores its biosynthesis and the signaling pathways it modulates, offering a foundational understanding of this crucial neuropeptide.

# The Dawn of Endogenous Opioids: A Historical Perspective

The journey to uncover **Leu-enkephalin** began not with the peptide itself, but with a question that intrigued scientists for years: why do opioid drugs like morphine exert such profound and specific effects on the brain? The answer began to emerge in 1973, when independent research teams successfully identified stereospecific opioid binding sites in the central nervous system. This discovery of opiate receptors strongly suggested the existence of a naturally occurring, or endogenous, ligand that these receptors were designed to bind.

This hypothesis ignited an intense scientific pursuit. In 1975, John Hughes and Hans W. Kosterlitz of the University of Aberdeen, Scotland, culminated this search with their landmark discovery.[1][2][3][4] They isolated and identified two small peptides from porcine brain extracts



that mimicked the effects of morphine and whose actions were blocked by the opioid antagonist, naloxone.[3] They named these pentapeptides "enkephalins," meaning "in the head." The two forms were distinguished by their C-terminal amino acid: Methionine-enkephalin and Leucine-enkephalin. **Leu-enkephalin**, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, was thus introduced to the scientific world, opening a new chapter in our understanding of pain, emotion, and addiction.

### **Experimental Protocols: The Path to Discovery**

The identification of **Leu-enkephalin** was a testament to meticulous experimental design, relying on a combination of classic pharmacology and emerging biochemical techniques. The following sections detail the core methodologies employed by Hughes, Kosterlitz, and their colleagues.

## Isolation and Purification of Enkephalins from Porcine Brain

The initial challenge was to isolate the active substance from complex brain tissue. The researchers developed a multi-step extraction and purification protocol to achieve this.

#### Methodology:

- Tissue Extraction: Porcine brains were homogenized in an acidic medium (e.g., 0.1 M HCl) to inactivate proteolytic enzymes and precipitate larger proteins.
- Adsorption Chromatography: The resulting supernatant was passed through a column containing Amberlite XAD-2 resin. This non-polar resin selectively adsorbs small organic molecules, including peptides like the enkephalins, while allowing salts and other polar molecules to pass through.
- Elution: The enkephalins and other adsorbed molecules were then eluted from the resin using an organic solvent, typically methanol.
- Gel Filtration Chromatography: The methanol eluate was further fractionated using a Sephadex G-15 column. This technique separates molecules based on size, allowing for the separation of the small enkephalin pentapeptides from larger endorphins and other molecules.



 Bioassay-Guided Fractionation: Throughout the purification process, each fraction was tested for opioid activity using the guinea pig ileum bioassay to guide the researchers toward the fractions containing the active compound.

## Bioassay for Opioid Activity: The Guinea Pig Ileum Preparation

A cornerstone of the discovery was the use of classic bioassays, particularly the guinea pig ileum and mouse vas deferens preparations. These tissues are rich in opioid receptors and provide a robust and sensitive system for detecting opioid activity.

#### Methodology:

- Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
- Electrical Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent muscle contraction. The magnitude of these contractions is recorded.
- Application of Test Substance: Aliquots from the brain extract fractions were added to the
  organ bath. The presence of an opioid agonist, like Leu-enkephalin, inhibits the release of
  acetylcholine, leading to a dose-dependent reduction in the amplitude of the electricallyevoked contractions.
- Antagonist Confirmation: The specificity of the effect was confirmed by adding the opioid antagonist naloxone. Naloxone competes with the opioid agonist for receptor binding, thereby reversing the inhibitory effect and restoring the muscle contractions.

### **Amino Acid Sequencing: Unveiling the Structure**

Once a purified active fraction was obtained, the next critical step was to determine its chemical structure. In 1975, this was accomplished using a combination of Edman degradation and mass spectrometry.

Methodology (Dansyl-Edman Procedure):



- N-Terminal Labeling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
- Cleavage: The peptide is then treated with a strong acid (e.g., trifluoroacetic acid). This
  cleaves the bond between the first and second amino acid, releasing the N-terminal residue
  as a thiazolinone derivative, leaving the rest of the peptide intact.
- Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.
- Repetitive Cycles: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
- Mass Spectrometry: This technique was used in parallel to confirm the amino acid sequence and the overall mass of the pentapeptide, providing conclusive structural evidence.

#### **Quantification in Tissues: Radioimmunoassay (RIA)**

Following the discovery, radioimmunoassay (RIA) became a crucial tool for quantifying the concentration of **Leu-enkephalin** in various tissues and fluids.

#### Methodology:

- Antibody Generation: Specific antibodies that recognize and bind to Leu-enkephalin are
  produced by immunizing animals with a Leu-enkephalin-protein conjugate.
- Competitive Binding: The assay is based on the principle of competitive binding. A known quantity of radiolabeled Leu-enkephalin (e.g., with <sup>125</sup>I) is mixed with the sample containing an unknown amount of unlabeled Leu-enkephalin and a limited amount of the specific antibody.
- Incubation and Separation: During incubation, the labeled and unlabeled Leu-enkephalin compete for the binding sites on the antibody. Afterward, the antibody-bound enkephalin is



separated from the free enkephalin, often by precipitating the antibodies with a second antibody.

- Detection and Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled Leu-enkephalin in the sample.
- Standard Curve: A standard curve is generated using known concentrations of unlabeled Leu-enkephalin, from which the concentration in the unknown samples can be accurately determined.

### Quantitative Data on Leu-Enkephalin

The functional characteristics of **Leu-enkephalin** are defined by its binding affinity to opioid receptors and its distribution throughout the nervous system.

### **Receptor Binding Affinity**

**Leu-enkephalin** acts as an agonist at both  $\mu$  (mu) and  $\delta$  (delta) opioid receptors, with a notable preference for the  $\delta$ -opioid receptor. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Ligand	Receptor Subtype	Binding Affinity (Ki) [nM]
Leu-Enkephalin	δ-Opioid Receptor ( $δ$ OR)	1.26
Leu-Enkephalin	μ-Opioid Receptor (μOR)	1.7

## Regional Distribution in the Human Central Nervous System

**Leu-enkephalin** is widely distributed throughout the central nervous system, with concentrations varying significantly across different brain regions. This distribution corresponds closely with the location of opiate receptors, underscoring its role as a key endogenous neuromodulator.

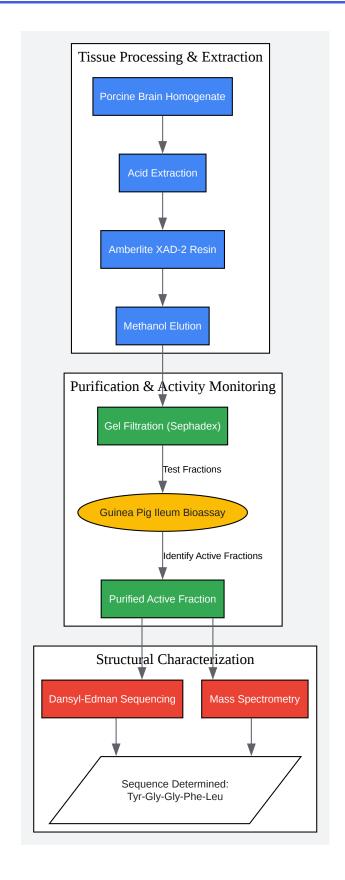


Brain Region	Leu-Enkephalin Concentration (pmol/g wet wt.)
Globus Pallidus	Highest (76-650)
Putamen	Highest (76-650)
Substantia Nigra	Highest (76-650)
Amygdala	Highest (76-650)
Head of Caudate	Highest (76-650)
Hypothalamus	Highest (76-650)
Pituitary	Highest (76-650)
Infundibular Stalk	Highest (76-650)
Frontal Cortex	Lowest (23-49)
Cerebellum	Lowest (23-49)

## **Visualizing the Core Concepts**

The following diagrams illustrate the key processes related to the discovery and function of **Leu-enkephalin**.

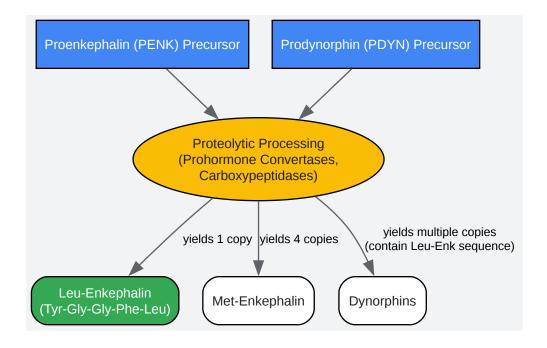




Click to download full resolution via product page

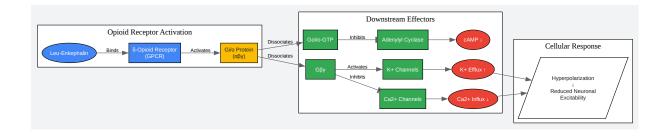
Caption: Experimental workflow for the discovery of **Leu-enkephalin**.





Click to download full resolution via product page

Caption: Biosynthesis of **Leu-enkephalin** from precursor proteins.



Click to download full resolution via product page

Caption: G-protein signaling pathway of Leu-enkephalin.

### Conclusion



The discovery of **Leu-enkephalin** in 1975 was a watershed moment in neuroscience, confirming the existence of the body's own opioid system. The innovative application of bioassays, chromatography, and peptide sequencing techniques by Hughes and Kosterlitz not only unveiled the structure of this novel pentapeptide but also laid the groundwork for the discovery of a whole family of endogenous opioid peptides. This foundational work has profoundly influenced our understanding of pain modulation, reward pathways, and stress responses, and continues to inform the development of novel analgesic therapies with improved side-effect profiles. The story of **Leu-enkephalin** is a powerful example of how fundamental research into physiological mechanisms can unlock entirely new fields of therapeutic possibility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Enkephalin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Leu-Enkephalin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434584#discovery-and-history-of-leu-enkephalin]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com